molecular formula C8H13N5O B12906100 N''-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 88067-37-2

N''-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B12906100
CAS No.: 88067-37-2
M. Wt: 195.22 g/mol
InChI Key: CSLNTARCYJJCEO-UHFFFAOYSA-N
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Description

1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a heterocyclic compound that features a pyrimidine ring fused with a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines and guanidines, which can be further utilized in synthetic applications.

Scientific Research Applications

1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
  • 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Comparison: Compared to its analogs, 1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

88067-37-2

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C8H13N5O/c1-3-5-4(2)11-8(12-6(5)14)13-7(9)10/h3H2,1-2H3,(H5,9,10,11,12,13,14)

InChI Key

CSLNTARCYJJCEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N=C(N)N)C

Origin of Product

United States

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